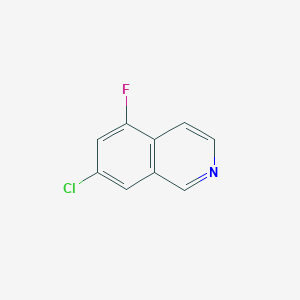

7-Chloro-5-fluoroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-5-fluoroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The presence of chlorine and fluorine atoms in the 7th and 5th positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoroisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically includes the following steps:

Formation of the Precursor: The precursor is synthesized by reacting an aryl ketone with hydroxylamine to form an oxime.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as rhodium (III), and controlled reaction environments are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-5-fluoroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the 5th position can be displaced by nucleophiles, leading to the formation of substituted isoquinolines.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide and liquid ammonia.

Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are typically used.

Major Products:

Nucleophilic Substitution: Products include various substituted isoquinolines.

Cross-Coupling Reactions: Products include complex organic molecules with diverse functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

7-Chloro-5-fluoroisoquinoline serves as a crucial scaffold in the design of new pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic properties.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit potent anticancer effects. For instance, phenylethynyl-substituted heterocycles derived from isoquinolines have demonstrated significant inhibition of colon cancer cell proliferation, with some compounds achieving over 75% inhibition at concentrations as low as 1 μM .

- Antimicrobial Properties : Research indicates that the compound can inhibit specific enzymes or pathways involved in disease processes, making it a candidate for further investigation in drug development targeting microbial infections.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to create diverse functionalized derivatives.

- Synthesis Methods : Common methods for synthesizing this compound include cyclization reactions from suitable precursors. Optimized reaction conditions are essential for maximizing yield and purity.

Material Science

The compound is also explored for its potential applications in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

| Compound | Activity Type | IC50 (μM) | Target Cell Line |

|---|---|---|---|

| 5b | Anticancer | <1 | LS174T Colon Cancer |

| 5mm | Anticancer | <10 | HT-29 Colon Cancer |

| 5nn | Anticancer | <10 | Caco2 Colon Cancer |

| - | Antimicrobial | - | Various Bacterial Strains |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Study 1: Anticancer Properties

A study published in Nature highlighted the efficacy of phenylethynyl-substituted isoquinolines against colorectal cancer cell lines. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Case Study 2: Antimicrobial Activity

In another research effort, derivatives of this compound were tested against various bacterial strains, demonstrating significant antimicrobial activity. The presence of halogen substituents was found to enhance their interaction with biological targets, suggesting a mechanism that warrants further exploration in drug development.

Mecanismo De Acción

The mechanism of action of 7-Chloro-5-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, in biological systems, it may inhibit certain enzymes, leading to antimicrobial or anticancer effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity .

Comparación Con Compuestos Similares

- 5-Fluoroisoquinoline

- 7-Chloroisoquinoline

- 5,7-Difluoroisoquinoline

Comparison: 7-Chloro-5-fluoroisoquinoline is unique due to the simultaneous presence of both chlorine and fluorine atoms in its structure. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds with only one halogen atom. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound in various applications .

Actividad Biológica

7-Chloro-5-fluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes both chlorine and fluorine substituents, which enhance its reactivity and biological activity. The presence of these halogens allows the compound to effectively bind to various biological targets, such as enzymes and receptors, modulating their functions. This unique structural feature distinguishes it from other isoquinoline derivatives that may contain only one halogen.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to antimicrobial and anticancer effects. The dual halogen substitution increases binding affinity and specificity towards these enzymes.

- Receptor Interaction : It modulates receptor activity, which can influence various signaling pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting bacterial growth .

Antimalarial Activity

A study assessed several derivatives of this compound for their antimalarial properties against Plasmodium falciparum. The results showed that compounds derived from it exhibited moderate to high antimalarial activity with IC50 values below 100 μM. Notably, some derivatives achieved IC50 values less than 50 μM, indicating potent activity against malaria .

Antitumor Activity

The antitumor potential of this compound derivatives has been evaluated in vitro against several cancer cell lines:

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |

|---|---|---|---|

| 2 | 55.71 ± 1.01 | 123.05 ± 1.02 | 100.05 ± 1.02 |

| 3 | 14.68 ± 1.02 | 23.49 ± 1.02 | 50.03 ± 0.92 |

| 4 | 364.36 ± 1.04 | 218.76 ± 1.01 | 372.45 ± 0.23 |

| ... | ... | ... | ... |

The most active compounds demonstrated selectivity towards MCF-7 cells, with IC50 values as low as 14.68μM, indicating significant potential for breast cancer treatment .

Case Studies

In a notable case study involving the synthesis of new derivatives from the parent compound, researchers reported enhanced biological activities when specific modifications were made to the molecular structure. For example, the introduction of additional halogens or functional groups led to improved binding affinities and greater selectivity towards cancer cell lines .

Propiedades

IUPAC Name |

7-chloro-5-fluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUPMNNRVSRBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.